molecular formula C23H24ClNO6 B257638 4-(4-chlorobenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-chlorobenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

Numéro de catalogue B257638
Poids moléculaire: 445.9 g/mol
Clé InChI: RXTRTZKOAGKTQP-XUTLUUPISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-chlorobenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CEP-33779 and is a potent inhibitor of the transcription factor NF-κB. NF-κB is a key regulator of inflammation, immune response, and cell survival, making CEP-33779 a promising candidate for the treatment of various diseases.

Mécanisme D'action

CEP-33779 exerts its therapeutic effects by inhibiting NF-κB activity. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. Inhibition of NF-κB activity by CEP-33779 leads to reduced expression of pro-inflammatory cytokines and chemokines, decreased immune cell infiltration, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have several biochemical and physiological effects. In cancer cells, CEP-33779 induces apoptosis by activating caspase-3 and caspase-9, two key enzymes involved in programmed cell death. In animal models of inflammatory bowel disease and rheumatoid arthritis, CEP-33779 reduces inflammation by decreasing the expression of pro-inflammatory cytokines and chemokines and reducing immune cell infiltration. In animal models of Alzheimer's disease, CEP-33779 reduces neuroinflammation by decreasing the expression of pro-inflammatory cytokines and chemokines and reducing microglial activation.

Avantages Et Limitations Des Expériences En Laboratoire

CEP-33779 has several advantages for lab experiments. It is a potent and selective inhibitor of NF-κB, making it a valuable tool for studying the role of NF-κB in various diseases. CEP-33779 has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of CEP-33779 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Orientations Futures

There are several future directions for research on CEP-33779. One area of interest is the development of CEP-33779 analogs with improved pharmacokinetic properties and solubility. Another area of interest is the investigation of the potential therapeutic applications of CEP-33779 in other diseases, such as multiple sclerosis and sepsis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of CEP-33779 and to identify potential biomarkers for patient stratification and monitoring.

Méthodes De Synthèse

The synthesis of CEP-33779 involves several steps, starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 3,4-dihydroxybenzoic acid with a benzyl group. The protected compound is then subjected to a Friedel-Crafts acylation reaction with 4-chlorobenzoyl chloride to obtain the intermediate product. The next step involves the introduction of an ethoxy group at the 3-position of the benzene ring using sodium ethoxide. The protected hydroxyl group is then deprotected using hydrogenation over palladium on carbon catalyst. The resulting compound is then subjected to a coupling reaction with 3-methoxypropylamine to obtain the final product, CEP-33779.

Applications De Recherche Scientifique

CEP-33779 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory bowel disease, rheumatoid arthritis, and Alzheimer's disease. In cancer, NF-κB is known to play a critical role in promoting tumor growth and survival. CEP-33779 has been shown to inhibit NF-κB activity and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. In inflammatory bowel disease and rheumatoid arthritis, NF-κB is known to play a key role in promoting inflammation. CEP-33779 has been shown to reduce inflammation and improve disease symptoms in animal models of these diseases. In Alzheimer's disease, NF-κB is known to promote neuroinflammation and neuronal death. CEP-33779 has been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease.

Propriétés

Nom du produit

4-(4-chlorobenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

Formule moléculaire

C23H24ClNO6

Poids moléculaire

445.9 g/mol

Nom IUPAC

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-ethoxy-4-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H24ClNO6/c1-3-31-18-13-15(7-10-17(18)26)20-19(21(27)14-5-8-16(24)9-6-14)22(28)23(29)25(20)11-4-12-30-2/h5-10,13,20,26-27H,3-4,11-12H2,1-2H3/b21-19+

Clé InChI

RXTRTZKOAGKTQP-XUTLUUPISA-N

SMILES isomérique

CCOC1=C(C=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CCCOC)O

SMILES

CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCCOC)O

SMILES canonique

CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCCOC)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.